4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide
Description
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide (CAS: 1373232-72-4; molecular formula: C₁₅H₁₅FN₂O) is a fluorinated benzamide derivative characterized by a 3-aminophenyl substituent at the 4-position of the benzamide core and an ethyl group attached to the amide nitrogen. This compound is primarily utilized in industrial and scientific research, as indicated in its Safety Data Sheet (SDS) . Its structural features, including the electron-withdrawing fluorine atom and electron-donating amino group, confer unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(3-aminophenyl)-N-ethyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-18-15(19)13-7-6-11(9-14(13)16)10-4-3-5-12(17)8-10/h3-9H,2,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBPXLNXMCJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742948 | |
| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-72-4 | |
| Record name | 3'-Amino-N-ethyl-3-fluoro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The acylation of the aminophenyl derivative with an appropriate acyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide exhibits potential anticancer properties. Studies suggest that it can interact with specific enzymes and receptors involved in cellular signaling pathways, potentially influencing cancer cell proliferation and survival. Its structural features may facilitate binding to targets associated with tumor growth.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory responses by interacting with cytokines or inflammatory mediators, which could be beneficial in treating conditions like arthritis or chronic inflammation.
3. Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications to the structure of this compound can affect its biological activity. This information is crucial for optimizing its therapeutic potential and minimizing side effects .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzamide Core : Utilizing appropriate starting materials such as substituted anilines and acid chlorides.
- Introduction of Functional Groups : Employing techniques such as nucleophilic substitution to introduce the ethyl and amino groups.
- Fluorination : Applying fluorination methods to incorporate the fluorine atom at the desired position on the aromatic ring .
These synthetic routes can be optimized for large-scale production using continuous flow reactors, enhancing yield and purity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations that influence their biological activity and chemical reactivity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide | Similar amine and fluorine substituents | Different position of the amino group |
| 4-(4-Nitrophenyl)-N-ethyl-2-fluorobenzamide | Contains a nitro group instead of an amino group | Potentially different biological activity |
| N-Ethyl-2-fluoroaniline | Simpler structure without the benzamide moiety | Lacks the amide functionality |
| 4-(3-Chlorophenyl)-N-ethyl-2-fluorobenzamide | Contains a chlorine substituent | May exhibit different reactivity compared to the target compound |
This table highlights how modifications can lead to significant differences in pharmacological profiles, making this compound a candidate for further exploration in drug development.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antiplasmodial Activity : Research has shown that compounds related to this structure demonstrate activity against Plasmodium falciparum, indicating potential use in antimalarial drug development .
- Inhibition Studies : Investigations into its interaction with cytochrome P450 enzymes have provided insights into its metabolic stability, which is crucial for assessing its viability as a therapeutic agent .
- Fluorescent Intercalator Displacement Assays : These assays have been employed to study the compound's ability to bind DNA, suggesting applications in cancer therapy where DNA interaction is a critical mechanism of action .
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors
Biological Activity
4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amine group, a fluorine atom, and a benzamide moiety. Its molecular formula is , and it has a molecular weight of 239.27 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cancer cells. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can promote apoptosis in cancer cells, leading to reduced tumor growth .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Anticancer Activity
A variety of studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes some key findings regarding its activity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | HDAC inhibition, apoptosis induction |
| Similar Analogues | NB4 | 0.94 | Apoptosis, G2/M phase arrest |
| Similar Analogues | MCF7 | TBD | Cell cycle arrest, apoptosis |
Note : TBD = To Be Determined.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have also been investigated for antimicrobial activity. While specific data for this compound may be limited, related benzamide derivatives have demonstrated promising results against various bacterial strains .
Case Studies
- Study on HDAC Inhibition : A study involving structurally similar compounds showed that they effectively inhibited HDAC enzymes, leading to significant antiproliferative effects on HepG2 liver cancer cells. The IC50 value was reported at 1.30 µM, indicating strong potential for therapeutic applications .
- Apoptosis Induction in Leukemia Cells : Another investigation highlighted that benzamide derivatives could induce apoptosis in leukemia cell lines through mechanisms not involving tubulin polymerization or Src inhibition, suggesting alternative pathways for cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the amine and fluorine groups significantly influence the biological activity of these compounds. For instance:
- Fluorination : The introduction of fluorine enhances lipophilicity and may improve cellular uptake.
- Amino Substituents : Variations in amino group substitutions can affect binding affinity to biological targets and modulate activity against specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide (CAS: 1345471-14-8)
- Structural Difference: The amino group is located at the 4-position of the phenyl ring instead of the 3-position.
- Solubility: The positional isomer may exhibit different solubility profiles due to variations in dipole moments.
- Synthesis : Similar synthetic routes (e.g., amidation and fluorination) are employed, but starting materials require regioselective functionalization .
Substituent Variation
N-(3-Chlorophenethyl)-4-nitrobenzamide (CAS: Not provided)
- Structural Difference : Replaces the fluorine atom with a nitro group and the ethyl group with a 3-chlorophenethyl moiety.
- Impact :
- Electrophilicity : The nitro group increases electrophilicity at the benzamide core, enhancing susceptibility to nucleophilic attack compared to the fluorine-containing analogue .
- Biological Activity : Chlorine and nitro groups may confer distinct bioactivity profiles, such as altered receptor binding or cytotoxicity .
- Synthesis : Requires nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under Schotten-Baumann conditions .
N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA)
- Structural Difference: Incorporates a radioactive fluorine-18 isotope and a diethylaminoethyl side chain.
- Impact: Applications: Used in positron emission tomography (PET) imaging due to the ¹⁸F isotope, unlike the non-radioactive parent compound . Synthesis: Requires radiolabeling via 4-[¹⁸F]fluorobenzoic acid intermediates and coupling with amines .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Benzamide Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|---|
| 4-(3-Aminophenyl)-N-ethyl-2-fluorobenzamide | 1373232-72-4 | C₁₅H₁₅FN₂O | 3-aminophenyl, F, N-ethyl | Research, drug discovery |
| 4-(4-Aminophenyl)-N-ethyl-2-fluorobenzamide | 1345471-14-8 | C₁₅H₁₅FN₂O | 4-aminophenyl, F, N-ethyl | Materials science |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | Not available | C₁₅H₁₃ClN₂O₃ | 3-chlorophenethyl, NO₂ | Bioactive compound studies |
| [¹⁸F]-DAFBA | Not available | C₁₁H₁₄F¹⁸N₂O | ¹⁸F, diethylaminoethyl | PET imaging |
Key Findings:
Electronic Effects : Fluorine and nitro substituents significantly alter electron density, influencing reaction kinetics and binding interactions .
Synthetic Complexity: Radiolabeled derivatives (e.g., [¹⁸F]-DAFBA) require specialized facilities for isotope handling, unlike non-radioactive analogues .
Biological Relevance: Compounds with chloro or nitro groups often exhibit enhanced antimicrobial or anticancer activity compared to amino-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
